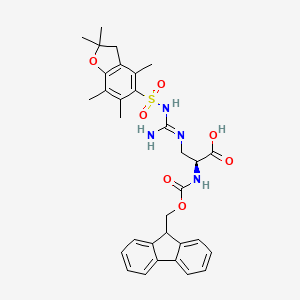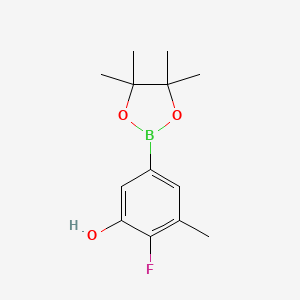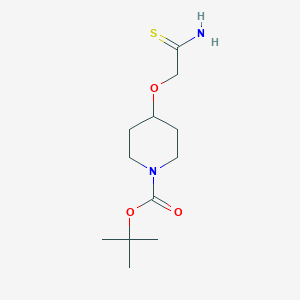
4-Thiocarbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
“4-Thiocarbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C12H22N2O3S and a molecular weight of 274.38474 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of the Steglich esterification , a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .Applications De Recherche Scientifique
4-Thiocarbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester has been studied for its potential applications in various fields of science. It has been found to have anti-inflammatory and anti-fungal properties, and has been used in the study of the mechanism of action of drugs. It has also been used in the study of cell signaling pathways, and in the study of the structure and function of enzymes. Additionally, this compound has been used in the study of protein-protein interactions and in the study of the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 4-Thiocarbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester is still not completely understood. However, it is believed that this compound binds to certain proteins in the cell and modifies their function, leading to changes in the cell’s behavior. Additionally, this compound is believed to interfere with certain enzymes and other proteins, leading to changes in the cell’s metabolism.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain bacteria and fungi, and can also inhibit the activity of certain enzymes. Additionally, this compound has been found to modulate the activity of certain cell signaling pathways, leading to changes in the cell’s behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Thiocarbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to work with. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is a relatively expensive compound, which can limit its use in laboratory experiments.
Orientations Futures
Future research on 4-Thiocarbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester should focus on further elucidating its mechanism of action and exploring its potential applications in various fields of science. Additionally, further research should be conducted to identify new methods of synthesis and to optimize existing methods. Additionally, further research should be conducted to identify new uses for this compound, such as in drug development and in the study of protein-protein interactions. Finally, further research should be conducted to identify potential advantages and limitations for its use in laboratory experiments.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(2-amino-2-sulfanylideneethoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-12(2,3)17-11(15)14-6-4-9(5-7-14)16-8-10(13)18/h9H,4-8H2,1-3H3,(H2,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGMUOIYZGUJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



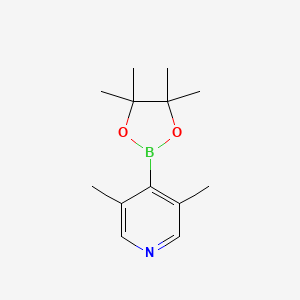

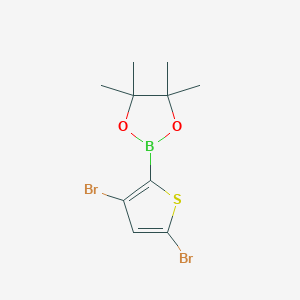
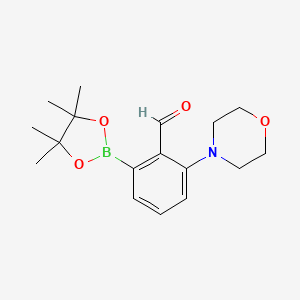
![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)

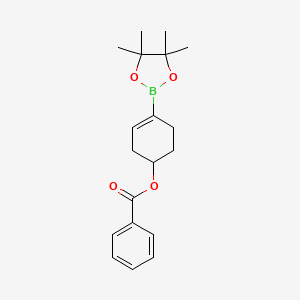

![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)
![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)
